These reactions involve the formation of a five-membered ring from a dipolar molecule and another molecule with a double bond. R-TM-TFA can be used to achieve high enantioselectivity, meaning that it preferentially produces one enantiomer of the product molecule PubChem, National Institutes of Health.
These reactions involve the attachment of an alkyl group to an aromatic ring. R-TM-TFA can be used to achieve enantioselective Friedel-Crafts alkylations, which are valuable in the synthesis of complex organic molecules Sigma-Aldrich: .
(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is a chiral compound characterized by its unique structural features, which include a tert-butyl group, a methyl group, and an imidazolidinone ring, all linked to a trifluoroacetic acid moiety. Its molecular formula is and it has a molecular weight of approximately 270.25 g/mol . This compound is notable for its significant applications in various fields of chemistry, biology, and industry due to its distinct chemical properties and reactivity patterns.
(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid has been investigated for its potential biological activities. It acts as a biochemical probe, interacting with biological macromolecules and influencing cellular processes. The compound's effects include:
The synthesis of (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid typically involves several key steps:
This compound has diverse applications across various fields:
Studies on (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid have focused on its interactions with various biomolecules. It has been shown to influence biochemical pathways by binding to specific targets, impacting enzyme activity, and modulating cellular responses. The compound's efficacy can vary based on environmental factors such as temperature and the presence of other reactants .
Several compounds share structural or functional similarities with (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid | Enantiomer with similar structure | Opposite chirality affects biological activity |
2-(tert-Butyl)-3-methylimidazolidin-4-one | Lacks trifluoroacetic acid moiety | Used in different synthetic pathways |
1-Methylimidazolidin-2-one | Simpler structure without bulky tert-butyl group | Less steric hindrance may lead to different reactivity |
These compounds illustrate the uniqueness of (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid due to its specific functional groups and chiral nature, which influence its reactivity and biological interactions differently compared to other similar compounds .
Irritant